molecular formula C14H15NO2S3 B4186125 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide

4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide

Cat. No. B4186125
M. Wt: 325.5 g/mol
InChI Key: WHZRNIIUKFXEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide, also known as MMB, is a sulfonamide compound that has been found to have potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for research.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide as a PTP inhibitor involves its ability to bind to the active site of these enzymes and prevent them from dephosphorylating their target substrates. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide can have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. It has also been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide in laboratory experiments is its specificity for certain PTPs, which allows for the selective inhibition of these enzymes without affecting others. However, one limitation is that 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide. Another area of interest is the investigation of the molecular mechanisms underlying the anticancer and immunomodulatory effects of 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide. Additionally, studies on the pharmacokinetics and toxicity of 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide in vivo could provide valuable information for its potential use as a therapeutic agent.

Scientific Research Applications

4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide has been studied for its potential applications in scientific research. One area of interest is its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. 4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to selectively inhibit certain PTPs, making it a promising lead compound for the development of new drugs to treat diseases such as cancer and autoimmune disorders.

properties

IUPAC Name

4-methylsulfanyl-N-(3-methylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S3/c1-18-12-6-8-14(9-7-12)20(16,17)15-11-4-3-5-13(10-11)19-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZRNIIUKFXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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